6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-Hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Alkylation: The hydroxyl group at the 7-position is alkylated using hexyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields a secondary alcohol .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and obesity due to its ability to inhibit specific biological pathways
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as pancreatic lipase, which is involved in the digestion of dietary fats.
Pathways Involved: The compound affects metabolic pathways related to lipid metabolism, making it a potential therapeutic agent for conditions like obesity.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 6-hexyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide.
Coumarin-3-carboxamide: Another derivative with similar biological activities but different substitution patterns
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its hexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid-related enzymes .
Properties
IUPAC Name |
6-hexyl-7-hydroxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-3-4-5-6-10-7-11-8-12(15(17)19)16(20)21-14(11)9-13(10)18/h7-9,18H,2-6H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBZLMBUCIIXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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